N6-2-(4-Aminophenyl)ethyladenosine

Adenosine Receptor Pharmacology Receptor Binding Affinity Calcium Signaling

Researchers face conflicting signaling when using selective A1 or A3 agonists alone, missing synergistic cardioprotection or A2A-mediated calcium flux. APNEA (N6-2-(4-Aminophenyl)ethyladenosine) solves this as a high-affinity A1/A3 agonist with measurable A2A activity. - Cardioprotection: 200 nM preconditioning concentration (500x lower than R-PIA) reduces ischemic injury by 30-50%. - Neuronal assays: Dose-dependent Ca2+ influx in cortical synaptosomes (not seen with Cl-IB-MECA). - Reliable supply: BenchChem offers research-grade material with verified specifications.

Molecular Formula C18H22N6O4
Molecular Weight 386.4 g/mol
Cat. No. B10763573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-2-(4-Aminophenyl)ethyladenosine
Molecular FormulaC18H22N6O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)
InChIKeyXTPOZVLRZZIEBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





APNEA: Adenosine A3 Agonist Overview


N6-2-(4-Aminophenyl)ethyladenosine, commonly designated APNEA (CAS 89705-21-5), is a synthetic adenosine derivative that functions as a non-selective adenosine receptor agonist [1]. It is characterized by its high affinity for both the adenosine A1 and A3 receptor subtypes, while demonstrating lower affinity for the A2A and A2B subtypes [2]. Unlike highly selective A3 agonists such as IB-MECA or Cl-IB-MECA, APNEA's dual receptor engagement enables distinct functional outcomes in experimental models, particularly in the contexts of ischemic preconditioning and neurochemical modulation [3]. Its radiolabeled form, [125I]APNEA, has also been employed as a tool for probing receptor structure and distribution [4].

1

Non-selective A1/A3 receptor agonist; reported dual-engagement profile supports preconditioning and neurochemical signaling studies.

2

Functional tool for isolating A3-mediated responses via 8-SPT-resistant hypotension in vivo.

3

Radioligand form [125I]APNEA enables dual A1/A3 receptor binding and distribution research.

Why APNEA Cannot Be Substituted


The non-selective receptor engagement profile of APNEA renders it functionally distinct from highly selective A3 agonists like IB-MECA or Cl-IB-MECA. While these selective agents offer target specificity, they fail to reproduce the unique physiological and pharmacological outcomes observed with APNEA, particularly in models of ischemic preconditioning and neurochemical regulation. For instance, Cl-IB-MECA, a potent and highly selective A3 agonist, fails to increase calcium influx in cortical synaptosomes, an effect that APNEA robustly mediates through A2A receptor activation [1]. Furthermore, the protective preconditioning response elicited by APNEA in cardiomyocytes is not replicated by selective A1 agonists at clinically relevant doses, highlighting a functional synergy of A1/A3 receptor engagement [2]. These quantitative differences underscore that APNEA is not merely an alternative adenosine receptor agonist, but a specific tool required for certain mechanistic investigations where its particular pharmacological signature is essential.

Target
Common Substitute
Interchangeability Concern
APNEA (A1/A3 agonist)
Cl-IB-MECA (selective A3)
Selective A3 agonists may not activate A2A-mediated Ca²⁺ influx pathways observed with APNEA.
APNEA
R-PIA (selective A1)
A1-selective agonist may require significantly higher concentrations to precondition, altering model relevance.
APNEA
NECA / other non-selective adenosine agonists
8-SPT-resistant hypotensive response is characteristic of APNEA; not replicated by other non-selective agonists.

APNEA: Quantitative Differentiation Guide


Distinct Pharmacology vs. Selective A3 Agonists

APNEA functions as a non-selective adenosine receptor agonist with high affinity for both A1 and A3 receptors. In contrast, the selective A3 agonist Cl-IB-MECA has a reported Ki of 0.33 nM for the A3 receptor with 2500- and 1400-fold selectivity over A1 and A2a receptors, respectively . Functional assays demonstrate that APNEA dose-dependently increases Ca2+ influx into rat cortical synaptosomes, an effect that is completely absent with Cl-IB-MECA [1]. This indicates that APNEA's activity is mediated through A2A receptors, a pathway not engaged by selective A3 agonists [1].

Ca²⁺ influx vs. Cl-IB-MECA
Head-to-head
APNEA: dose-dependent sustained Ca²⁺ influx; Cl-IB-MECA: no effect
A2A-mediated signaling context supported
Rat cortical synaptosomes; review for model transfer
Adenosine Receptor Pharmacology Receptor Binding Affinity Calcium Signaling

Cardiomyocyte Preconditioning vs. R-PIA

In isolated rabbit cardiomyocytes, APNEA effectively induced a protective preconditioned state at concentrations of 200 nM and 1 μM, resulting in a 30-50% reduction in ischemic injury [1]. In contrast, the selective A1 adenosine agonist R-PIA failed to precondition cells at a selective dose of 1 μM and required a 100-fold higher concentration (100 μM) to elicit a similar protective effect [1].

Preconditioning potency vs. R-PIA
Head-to-head
APNEA 200 nM effective; R-PIA 1 μM ineffective, 100 μM effective (~500-fold difference)
Reported lower-concentration preconditioning context
Isolated rabbit cardiomyocytes; in vitro model
Cardioprotection Ischemic Preconditioning Cardiomyocyte Viability

Chloride Efflux in Cardioprotection

Preconditioning of cultured rabbit cardiomyocytes with 1 μM APNEA led to a significant reduction in intracellular chloride concentration ([Cl-]i) from a pooled baseline of 61.5 ± 7.1 mM to 32.5 ± 2.8 mM [1]. This reduction (a net Cl- efflux of 29.0 mM) was comparable to that observed with ischemic preconditioning (IPC), which reduced [Cl-]i to 31.9 ± 3.2 mM [1]. In contrast, control non-preconditioned cells showed no significant change in [Cl-]i [1].

Chloride efflux in cardioprotection
Head-to-head
APNEA 1 μM: [Cl⁻]ᵢ 32.5±2.8 mM; IPC: 31.9±3.2 mM; baseline 61.5±7.1 mM
Pharmacological preconditioning mimetic context
24h cultured rabbit cardiomyocytes
Cardioprotection Ion Channel Physiology Ischemia-Reperfusion Injury

8-SPT-Resistant Hypotensive Response

In the angiotensin II-supported circulation of pithed rats, APNEA induces hypotensive responses that are completely unaffected by high doses (20-40 mg/kg) of the broad-spectrum adenosine receptor antagonist 8-(p-sulphophenyl)theophylline (8-SPT) [1]. This 8-SPT resistance is a hallmark of A3 receptor-mediated effects and is not observed with other non-selective adenosine agonists that act primarily through A1 or A2 receptors [1]. The persistence of hypotension in the presence of 8-SPT provides a clear functional distinction for APNEA in vivo.

8-SPT-resistant hypotension
Head-to-head
APNEA hypotensive effect resistant to 20–40 mg/kg 8-SPT; NECA/R-PIA blocked
A3-specific in vivo hemodynamic research supported
Pithed rat model; angiotensin II-supported circulation
Cardiovascular Pharmacology In Vivo Hemodynamics Receptor Pharmacology

Biphasic Dopamine Modulation in Striatum

Local perfusion of APNEA into the rat striatum via microdialysis probe produced a biphasic, concentration-dependent effect on methamphetamine (MTH)-induced dopamine (DA) overflow. At 75 µM, APNEA diminished MTH-induced DA overflow during the first 2 hours of the experiment (p < 0.05), whereas at 100 µM, it potently enhanced DA overflow for the entire treatment period (p < 0.001) [1]. This bidirectional modulation is a unique functional feature not reported for more selective A3 agonists in this model.

Dopamine modulation in striatum
Class-level
75 μM APNEA: diminished DA overflow (p
Concentration-dependent biphasic modulation reported
In vivo microdialysis, freely moving rats; MTH model
[125I]APNEA radioligand Kd
Cross-study
Kd ~2 nM (A1, rat cortex); Kd 15.5±2.4 nM (A3, cloned)
Dual A1/A3 binding probe context
Radioligand binding assays; verify in target tissue
Neuropharmacology Dopamine Regulation Striatal Microdialysis

Radioligand for A1 and A3 Receptors

The iodinated derivative [125I]APNEA is a high-affinity radioligand used for characterizing adenosine receptors. It binds to A1 receptors in rat cerebral cortex and adipocyte membranes with a Kd of approximately 2 nM [1]. Furthermore, [125I]APNEA was instrumental in the initial characterization of the A3 receptor, demonstrating high-affinity binding (Kd = 15.5 ± 2.4 nM) to the cloned receptor [2]. While other selective A3 radioligands exist, [125I]APNEA remains a valuable tool due to its dual A1/A3 binding profile, allowing for comparative studies of receptor distribution and structure within the same experimental framework.

[125I]APNEA radioligand Kd
Cross-study
Kd ~2 nM (A1, rat cortex); Kd 15.5±2.4 nM (A3, cloned)
Dual A1/A3 binding probe context
Radioligand binding assays; verify in target tissue
Receptor Pharmacology Radioligand Binding Structural Biology

APNEA: Research and Preclinical Applications


Cardiomyocyte Preconditioning Studies

APNEA is the agonist of choice for in vitro studies of ischemic preconditioning in cardiomyocytes. Its effective preconditioning concentration of 200 nM is 500-fold lower than that required for the selective A1 agonist R-PIA (100 μM) [1], minimizing non-specific effects. The 30-50% reduction in ischemic injury [1] and the 29.0 mM chloride efflux it induces [2] provide robust and quantifiable endpoints for cardioprotection research.

A2A-Mediated Calcium Signaling

For experiments aimed at understanding A2A receptor-mediated calcium influx in neuronal preparations, APNEA is a critical tool. Its ability to dose-dependently increase Ca2+ influx into rat cortical synaptosomes is a functional readout that is absent with the selective A3 agonist Cl-IB-MECA [3]. This allows researchers to attribute observed effects specifically to the A2A pathway.

In Vivo A3 Cardiovascular Function

APNEA's hypotensive response in pithed rats, which is fully resistant to antagonism by 20-40 mg/kg of the non-selective adenosine antagonist 8-SPT [4], makes it an indispensable tool for isolating the in vivo hemodynamic effects of A3 receptor activation. This allows for the study of A3-mediated cardiovascular pharmacology without interference from A1 or A2 receptor pathways.

A1/A3 Radioligand Binding Studies

[125I]APNEA is the preferred radioligand for studies requiring a single high-affinity probe for both A1 and A3 adenosine receptors. With a Kd of ~2 nM for A1 [5] and 15.5 nM for A3 receptors [6], it enables direct comparison of receptor density, distribution, and pharmacology across different tissues and experimental conditions within a unified assay framework.

Application
Selection Property
Validation Focus
Cardiomyocyte preconditioning studies
Non-selective A1/A3 activation profile
Preconditioning endpoint response & ion flux
A2A-mediated calcium signaling
A2A receptor agonism in neuronal models
Ca²⁺ influx in cortical synaptosomes
In vivo A3 cardiovascular function
8-SPT-resistant hypotensive response
Hemodynamic endpoint in pithed rat model
A1/A3 radioligand binding studies
Dual receptor high-affinity probe
Receptor distribution & density comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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